molecular formula C11H15N3O2S B2525243 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide CAS No. 632301-20-3

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide

Cat. No. B2525243
M. Wt: 253.32
InChI Key: KBSVWUWCVQYTKJ-UHFFFAOYSA-N
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Description

The compound "2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their potential biological activities, including anticancer properties. These compounds are characterized by the presence of a hydrazinecarbothioamide moiety, which can be modified to produce various derivatives with different substituents on the benzoyl ring, such as ethoxy groups, as well as on the nitrogen atom of the hydrazine group, such as methyl groups.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of thiosemicarbazide with different aldehydes or ketones in the presence of ethanol or other solvents. For example, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol[“]. Similarly, other derivatives can be synthesized by altering the starting aldehyde or ketone, which in the case of "2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide" would involve the use of 3-ethoxybenzaldehyde and subsequent methylation of the hydrazine nitrogen.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal and molecular structure of a related compound was determined by X-ray diffractometry, revealing that it belongs to the triclinic crystal system with space group P-1[“]. Quantum chemical computations using density functional theory (DFT) are also employed to determine optimized structure parameters and to predict the behavior of these molecules in various applications, such as nonlinear optical (NLO) properties[“].

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic rings. For example, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic compounds, demonstrating the reactivity of these derivatives under different conditions[“]. The reactivity toward selected carbonyl compounds has also been studied, showing the potential of these compounds to form electron donor-acceptor interactions[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are closely related to their molecular structure. Spectroscopic studies, including IR, UV-Vis, and NMR, provide insights into the electronic structure and bonding characteristics of these compounds. For instance, the IR spectra can reveal the presence of characteristic functional groups, while NMR can provide information on the electronic environment of specific atoms within the molecule[“][“][“]. The thermal stability and magnetic properties of metal complexes with these ligands can also be assessed through thermal analyses and magnetic susceptibility measurements[“][“][“].

Scientific research applications

Synthesis and Chemical Reactions

  • Synthesis of Pyridazinones and Thiazolidinones: Compounds related to 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide are used in the synthesis of pyridazinones and thiazolidin-4-one derivatives, displaying a range of chemical reactions and potential applications in creating new chemical entities (Essam Abdel, 1991).
  • Formation of Ethylidenehydrazinecarbothioamide: Another application is seen in the condensation processes forming compounds like ethylidenehydrazinecarbothioamide, which can further undergo transformations into various derivatives, illustrating the compound's versatility in organic synthesis (Mohamed et al., 2012).

Biological Activities

  • Antimicrobial Properties: Various derivatives of 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide have been synthesized and tested for their antimicrobial activities. Some compounds have shown moderate to significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Kaur et al., 2011).
  • Anticancer Potential: The compound and its derivatives have also been evaluated for their anticancer properties. Some derivatives have shown promising results against various cancer cell lines, indicating potential applications in cancer research and therapy (Al-Mutabagani et al., 2021).
  • Synthesis of Complexes with Metal Ions: The compound's ability to form complexes with metals like rhodium, palladium, and platinum has been explored. These complexes have distinct spectral characteristics and could have applications in coordination chemistry and material science (Orysyk et al., 2014).

properties

IUPAC Name

1-[(3-ethoxybenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-5-8(7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSVWUWCVQYTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide

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